molecular formula C17H14FN3O3 B5463351 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5463351
M. Wt: 327.31 g/mol
InChI Key: QNQOOTQKQWZLQO-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-fluorobenzohydrazide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl 4-methoxyphenyl sulfone
  • Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQOOTQKQWZLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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